molecular formula C18H19NO3 B2725862 3-(2-Isopropoxy-benzyl)-5-methyl-3H-benzooxazol-2-one CAS No. 724437-49-4

3-(2-Isopropoxy-benzyl)-5-methyl-3H-benzooxazol-2-one

Cat. No.: B2725862
CAS No.: 724437-49-4
M. Wt: 297.354
InChI Key: IBZQQADKAVUBCN-UHFFFAOYSA-N
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Description

The compound “3-(2-Isopropoxy-benzyl)-5-methyl-3H-benzooxazol-2-one” is a benzooxazole derivative. Benzooxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. They are known for their diverse biological activities and are used in drug discovery .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzooxazole ring, possibly through a cyclization reaction . The isopropoxy and methyl groups would likely be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzooxazole ring with a methyl group at the 5-position and an isopropoxy-benzyl group at the 3-position .


Chemical Reactions Analysis

As a benzooxazole derivative, this compound could potentially undergo a variety of chemical reactions. These could include electrophilic aromatic substitution reactions, nucleophilic substitution reactions, and possibly reactions at the oxazole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of the isopropoxy and methyl groups could influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Antioxidant Activity

One area of research involves the synthesis of novel organic compounds, such as the study conducted by Yüksek et al. (2015), which focused on synthesizing new compounds with potential antioxidant activities. They explored the physicochemical properties and in vitro antioxidant activities, comparing them to standard antioxidants, which could imply potential pharmaceutical or biochemical applications [H. Yüksek, E. Koca, Ö. Gürsoy-Kol, O. Akyıldırım, M. Çelebier (2015)].

Liquid-Crystalline Properties

Another study by Kishikawa et al. (2008) focused on the synthesis of a polymerizable benzoic acid derivative and its complexation with dipyridyl compounds. This research highlighted the fixation of multilayered structures in liquid-crystalline phases, potentially useful in materials science for developing advanced materials with specific optical or electronic properties [K. Kishikawa, A. Hirai, S. Kohmoto (2008)].

Coordination Polymers

In the field of coordination chemistry, He et al. (2020) synthesized two-dimensional coordination polymers using a deprotonated acid as an anionic ligand. This study is important for understanding the structural and functional aspects of coordination polymers, which have applications in catalysis, gas storage, and separation technologies [Yuanchun He, Zi-Han Yuan, Jie Zhang, Li-Yuan Xiao, Yan Wang, N. Xu (2020)].

Photoredox Catalysis and Larvicidal Activity

Sampaio et al. (2023) investigated the synthesis of isoxazole-5(4H)-ones through photoredox catalysis and evaluated their larvicidal activity against Aedes aegypti. This study bridges the gap between organic synthesis and public health, offering a pathway to develop new agents for mosquito control [Ana Beatriz S. Sampaio, Mônica Shigemi S. Mori, L. Albernaz, L. Espindola, C. E. Salvador, C. K. Andrade (2023)].

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many benzooxazole derivatives exhibit biological activity and are used in drug discovery .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it exhibits promising activity, it could be further studied for potential applications in medicine or other fields .

Properties

IUPAC Name

5-methyl-3-[(2-propan-2-yloxyphenyl)methyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-12(2)21-16-7-5-4-6-14(16)11-19-15-10-13(3)8-9-17(15)22-18(19)20/h4-10,12H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZQQADKAVUBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)N2CC3=CC=CC=C3OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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